molecular formula C14H9F3N2S B8262176 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Cat. No.: B8262176
M. Wt: 294.30 g/mol
InChI Key: ZLEWRSUPYPPJEQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a thioxo group, and a p-tolyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst can yield the desired compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C with catalysts like iron fluoride can be employed to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The thioxo group can participate in redox reactions, further influencing the compound’s biological activity .

Properties

IUPAC Name

6-(4-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEWRSUPYPPJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693192
Record name 6-(4-Methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608491-88-9
Record name 6-(4-Methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-2,3-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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